2-Chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-benzamide
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Overview
Description
2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 4,7-dimethyl-2-oxo-2H-chromen-6-amine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbonyl group to alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols or amines.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antibacterial, and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and resulting in antibacterial activity. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
- 2-chloro-N-(4,5-dimethyl-2-oxo-2H-chromen-7-yl)benzamide
- 2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-5-yl)benzamide
Uniqueness
2-chloro-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide is unique due to the specific positioning of the chlorine atom and the dimethyl groups on the chromenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H14ClNO3 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-N-(4,7-dimethyl-2-oxochromen-6-yl)benzamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-8-17(21)23-16-7-11(2)15(9-13(10)16)20-18(22)12-5-3-4-6-14(12)19/h3-9H,1-2H3,(H,20,22) |
InChI Key |
KJBOBXYMSKBVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3Cl)C(=CC(=O)O2)C |
Origin of Product |
United States |
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